SB-269970

5-HT7 receptor binding affinity radioligand binding

SB-269970 is the industry-standard selective 5-HT₇ receptor antagonist, distinguished by sub-nanomolar binding affinity (pKᵢ 8.9), >100-fold selectivity over off-target 5-HT subtypes, and validated brain penetration (brain:blood ratio ~0.83:1). Unlike analogs SB-258719 or SB-656104, its unique inverse agonist profile and well-characterized in vivo PK ensure reproducible, cross-study comparable data. The tritiated form [³H]-SB-269970 is the only selective 5-HT₇ antagonist radioligand, enabling unambiguous autoradiographic mapping. Procure the reference standard trusted across neuroscience, psychiatry, and receptor pharmacology for binding assays, behavioral models, and benchmarking novel ligands.

Molecular Formula C18H28N2O3S
Molecular Weight 352.5 g/mol
CAS No. 201038-74-6
Cat. No. B1662226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-269970
CAS201038-74-6
Synonyms3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol
SB 269970
SB-269970
Molecular FormulaC18H28N2O3S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O
InChIInChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1
InChIKeyHWKROQUZSKPIKQ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB-269970 (CAS 201038-74-6) Procurement Guide: 5-HT₇ Receptor Antagonist for CNS Research


SB-269970 is a research compound developed by GlaxoSmithKline that functions as a potent and selective antagonist at the serotonin 5-HT₇ receptor [1]. It is the (R)-enantiomer of 3-(2-(2-(4-methylpiperidin-1-yl)-ethyl)pyrrolidine-1-sulfonyl)phenol, often supplied as the hydrochloride salt (C₁₈H₂₈N₂O₃S·HCl, MW 388.95) . SB-269970 is recognized as the gold standard selective 5-HT₇ receptor antagonist for preclinical research applications in neuroscience, psychiatry, and pharmacology [2].

SB-269970 Procurement Rationale: Why Alternative 5-HT₇ Antagonists Cannot Be Simply Substituted


The 5-HT₇ receptor antagonist class exhibits substantial heterogeneity in binding affinity, selectivity profile, functional efficacy (neutral antagonism vs. inverse agonism), and pharmacokinetic properties. Simply substituting one 5-HT₇ antagonist for another without accounting for these differences can introduce significant experimental variability and confound data interpretation. SB-269970 is distinguished from its closest analogs—including SB-258719, SB-258741, and SB-656104—by its unique combination of sub-nanomolar binding affinity at human 5-HT₇ receptors, exceptional selectivity over off-target serotonin receptor subtypes (>100-fold for most), well-characterized brain penetration profile, and distinct inverse agonist efficacy that differs qualitatively from structurally related compounds [1]. These differential features are quantitatively documented below and carry direct implications for experimental design, data reproducibility, and cross-study comparability.

SB-269970 Quantitative Differentiation: Evidence-Based Selection Criteria for 5-HT₇ Receptor Pharmacology


SB-269970 vs. SB-258719: Superior 5-HT₇ Receptor Binding Affinity at Human Recombinant Receptors

SB-269970 demonstrates a pKᵢ of 8.9 ± 0.1 at human recombinant 5-HT₇₍ₐ₎ receptors expressed in HEK293 cells using [³H]-5-CT displacement assays [1]. In contrast, SB-258719 displays a significantly lower affinity with a reported pKᵢ of 7.2–7.5 at the same human 5-HT₇ receptor isoform [2]. The nearly 50-fold difference in Kᵢ values translates to a 0.13 nM Kᵢ for SB-269970 versus approximately 30–63 nM for SB-258719.

5-HT7 receptor binding affinity radioligand binding receptor pharmacology

SB-269970 vs. SB-656104: Broader Selectivity Profile Across 5-HT Receptor Subtypes

SB-269970 exhibits >100-fold selectivity for 5-HT₇ receptors over all other 5-HT receptor subtypes tested, with the sole exception of 5-HT₅A (pKᵢ = 7.2, approx. 50-fold selectivity) . In contrast, the structurally related analog SB-656104 displays only ~30-fold selectivity over most subtypes and notably poor discrimination against 5-HT₁ᴅ (only ~10-fold selectivity) [1]. Specific pKᵢ values for SB-269970 at off-target receptors include: 5-HT₁A (<6.0), 5-HT₁B (6.0), 5-HT₁ᴅ (<6.0), 5-HT₂A (<6.0), 5-HT₂B (<6.0), 5-HT₂C (<6.0), 5-HT₄ (<6.0), and 5-HT₆ (<6.0) .

receptor selectivity off-target profiling 5-HT receptor panel pharmacological specificity

SB-269970 vs. SB-258719 and SB-258741: Distinct Inverse Agonist Efficacy Profile at Constitutively Active 5-HT₇ Receptors

In CHO cells expressing human recombinant 5-HT₇ₐ receptors, SB-269970 behaves as a quasi-full inverse agonist, reducing basal cAMP accumulation to a degree comparable to the non-selective inverse agonist methiothepin [1]. Under identical assay conditions, SB-258719 exhibited no detectable inverse agonist activity, while SB-258741 behaved as a partial inverse agonist [1]. The inverse agonist effect of SB-269970 was antagonized in a concentration-dependent manner by SB-258719, confirming that these compounds act at the same receptor but with fundamentally different intrinsic efficacies [1].

inverse agonism constitutive activity cAMP assay functional selectivity

SB-269970 Brain Penetration: Quantified CNS Exposure Supporting In Vivo Behavioral Pharmacology

SB-269970 is CNS penetrant with a steady-state brain:blood ratio of approximately 0.83:1 in rats [1]. Following a single intraperitoneal dose of 3 mg/kg, brain concentrations reached 87 nM at 30 minutes and 58 nM at 60 minutes post-administration [1]. These brain exposure levels exceed the compound's Kᵢ at 5-HT₇ receptors (~1.3 nM) by 40–70-fold, indicating substantial receptor occupancy during behavioral testing. Pharmacokinetic-pharmacodynamic modeling from independent studies confirmed that efficacy in amphetamine- and PCP-induced hyperactivity models was achieved at doses and pre-treatment times where brain 5-HT₇ receptor occupancy was substantial [2].

CNS penetration brain:blood ratio pharmacokinetics in vivo pharmacology

SB-269970 Functional Antagonism: Competitive Inhibition Without Altering Maximal 5-HT Response

In functional assays measuring 5-CT-stimulated adenylyl cyclase activity in HEK293 membranes expressing human 5-HT₇₍ₐ₎ receptors, SB-269970 (0.03–1 μM) produced a parallel rightward shift of the 5-CT concentration-response curve with no significant alteration in the maximal response [1]. Schild analysis yielded a pA₂ value of 8.5 ± 0.2, in close agreement with the pKᵢ determined from radioligand binding studies (8.9 ± 0.1) [1]. In guinea-pig hippocampal membranes, SB-269970 (0.3 μM) inhibited 5-CT-stimulated adenylyl cyclase activity with a pKʙ of 8.3 ± 0.1 [1]. This surmountable, competitive antagonism profile is consistent with classical receptor theory and differs from the inverse agonist activity observed in constitutively active systems.

functional antagonism adenylyl cyclase cAMP Schild analysis

SB-269970 Validated Research Applications: High-Confidence Experimental Scenarios Based on Quantitative Evidence


In Vitro Pharmacological Profiling of 5-HT₇ Receptor Signaling in Recombinant and Native Systems

SB-269970 is optimally suited for competitive radioligand binding studies using its tritiated form, [³H]-SB-269970, which exhibits a Kᴅ of 1.25 ± 0.05 nM at human 5-HT₇₍ₐ₎ receptors and >90% specific binding at equilibrium [1]. The compound's >100-fold selectivity over other 5-HT receptors (pKᵢ <6.0 for 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₄, 5-HT₆) ensures that observed pharmacological effects can be confidently attributed to 5-HT₇ receptor engagement. Its quasi-full inverse agonist activity in constitutively active systems [2] also makes it the preferred tool for studies requiring suppression of basal 5-HT₇ tone.

In Vivo Behavioral Pharmacology of 5-HT₇ Receptors in CNS Disorders

With a quantified brain:blood ratio of ~0.83:1 and brain concentrations of 58–87 nM at behaviorally relevant time points (30–60 min post 3 mg/kg i.p.) [3], SB-269970 is validated for in vivo CNS studies. Validated applications include: reversal of 5-CT-induced hypothermia (ED₅₀ = 2.96 mg/kg i.p.) [3]; attenuation of amphetamine- and PCP-induced hyperactivity in rodent psychosis models [4]; reversal of temporal deficits in novel object recognition (MED = 30 mg/kg) [4]; and rapid-onset antidepressant-like effects in the forced swim test and olfactory bulbectomy model [5].

Autoradiographic Mapping of 5-HT₇ Receptor Distribution in Brain Tissue

[³H]-SB-269970 is the first and only selective 5-HT₇ antagonist radioligand, enabling high-resolution autoradiographic mapping of 5-HT₇ receptor distribution without the confounding agonist high-affinity state binding observed with [³H]-5-CT [1]. This application is particularly valuable for receptor occupancy studies and ex vivo binding experiments, as demonstrated by its use in quantifying brain 5-HT₇ occupancy following administration of atypical antipsychotics including lurasidone (IC₅₀ = 90 nM) and olanzapine (IC₅₀ = 5200 nM) [6].

Comparative Pharmacology Studies Requiring a Gold-Standard Reference Antagonist

SB-269970 serves as the industry-standard reference compound for benchmarking novel 5-HT₇ ligands. Its comprehensive pharmacological characterization—including binding affinity at human and rodent receptors [3], functional antagonist potency [3], inverse agonist efficacy [2], and in vivo pharmacokinetic profile [3]—provides a robust comparator dataset against which new chemical entities can be quantitatively assessed. Procurement of SB-269970 for this purpose ensures cross-study comparability and adherence to best practices in receptor pharmacology validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-269970

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.